2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline
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Overview
Description
2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline is a heterocyclic compound that features both quinoline and oxazolo[4,5-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline typically involves the following steps:
Formation of the Oxazolo[4,5-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a substitution reaction where the oxazolo[4,5-b]pyridine derivative reacts with a quinoline derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, with activity against various human cancer cell lines.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
Uniqueness
2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline is unique due to its combined quinoline and oxazolo[4,5-b]pyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N3OS |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C16H11N3OS/c1-2-5-13-11(4-1)7-8-12(18-13)10-21-16-19-15-14(20-16)6-3-9-17-15/h1-9H,10H2 |
InChI Key |
XGGIISUWTIGYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CSC3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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